molecular formula C13H11N3O3S B2788812 4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde CAS No. 663206-27-7

4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde

Cat. No.: B2788812
CAS No.: 663206-27-7
M. Wt: 289.31
InChI Key: QCGRXIXHGGPRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a sulfanyl group at position 2, and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with sulfur-containing reagents.

    Introduction of the Nitrobenzaldehyde Moiety: The nitrobenzaldehyde group is introduced through a nucleophilic substitution reaction, where the sulfanyl group on the pyrimidine ring reacts with 3-nitrobenzaldehyde under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]aniline: Similar structure but with an aniline group instead of a nitrobenzaldehyde moiety.

    2-Chloro-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetylbenzenesulfonamide: Contains a sulfonamide group and a chloro substituent.

Uniqueness

4-((4,6-dimethylpyrimidin-2-yl)thio)-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and a sulfanyl group on the same molecule, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8-5-9(2)15-13(14-8)20-12-4-3-10(7-17)6-11(12)16(18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGRXIXHGGPRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.